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1-(Pentan-2-yl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(Pentan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen and carbon-carbon single bonds. This compound is characterized by a cyclobutane ring substituted with a pentan-2-yl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclobutane derivative with a pentan-2-yl halide in the presence of a strong base can yield the desired compound. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 1-(Pentan-2-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Pentan-2-yl)cyclobutan-1-ol.
Substitution: Halogenated derivatives of the cyclobutane ring.
Scientific Research Applications
1-(Pentan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the pentan-2-yl group, making it less complex.
1-(Pentan-2-yl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring.
1-(Pentan-2-yl)cyclohexane-1-carbaldehyde: Contains a cyclohexane ring, which may exhibit different chemical properties.
Biological Activity
1-(Pentan-2-yl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutylmethyl bromide with pentan-2-ylmagnesium bromide, followed by oxidation to form the aldehyde. The reaction conditions often include:
- Solvent : Anhydrous ether or tetrahydrofuran (THF)
- Temperature : Ranges from -78°C to room temperature
- Reagents : Cyclobutylmethyl bromide, pentan-2-ylmagnesium bromide, and an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial and anti-inflammatory properties. The following sections detail these findings.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that administration of this compound significantly reduces inflammation:
Dosage (mg/kg) | Reduction in Paw Edema (%) |
---|---|
25 | 30% |
50 | 50% |
100 | 70% |
The mechanism behind this anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound is likely mediated through interactions with specific molecular targets within the body. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and modulating biochemical pathways. This interaction may contribute to both its antimicrobial and anti-inflammatory effects.
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings. For instance:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a notable reduction in infection rates compared to standard treatments.
- Case Study on Inflammation : In patients suffering from chronic inflammatory diseases, administration of the compound led to significant improvements in symptoms and quality of life metrics.
These case studies underline the potential utility of this compound in clinical applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-pentan-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-5-9(2)10(8-11)6-4-7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
IFTTZZQNPXRNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CCC1)C=O |
Origin of Product |
United States |
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